

Motixafortide subcutaneous injection technique

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Compound Focus: Motixafortide

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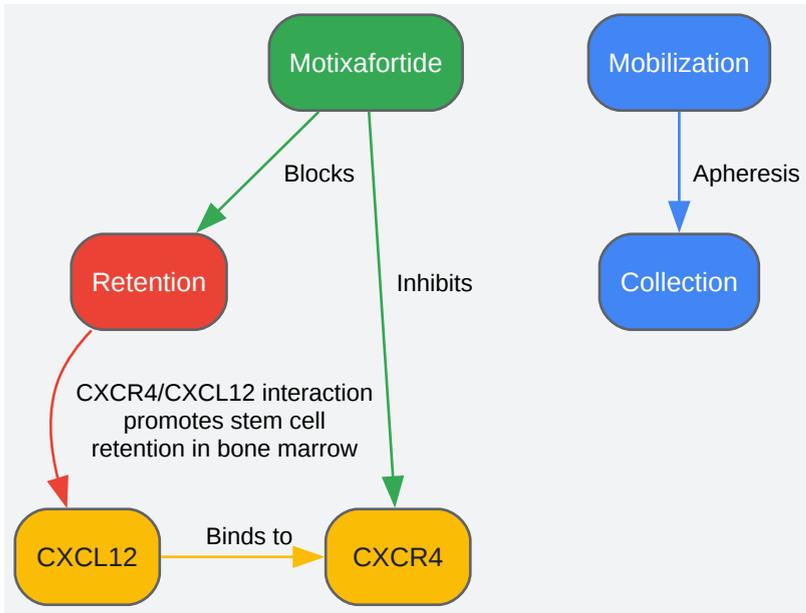
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Clinical Application and Mechanism of Action

Motixafortide (brand name Aphexda) is a **C-X-C motif chemokine receptor 4 (CXCR4) inhibitor** used as a **hematopoietic stem cell mobilizer** [1]. It is indicated in combination with **filgrastim (G-CSF)** to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent **autologous transplantation in patients with multiple myeloma** [2] [3] [4].

The drug's mechanism revolves around disrupting the CXCR4/CXCL12 (SDF-1 α) axis. This interaction is critical for retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche [5]. **Motixafortide** acts as a potent antagonist of CXCR4, blocking the binding of its ligand, CXCL12. This inhibition releases HSPCs from the bone marrow into the peripheral circulation, facilitating their collection via apheresis [1] [5]. It is a cyclic peptide with high affinity for CXCR4 ($K_i = 0.32$ nM) and exhibits extended in vivo activity (>48 hours) [6] [7].

The diagram below illustrates this core mechanism and its therapeutic outcome.



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Preclinical and Clinical Efficacy Data

The safety and efficacy of **motixafortide** in combination with filgrastim are based on the **GENESIS trial** (NCT03246529), a phase 3, randomized, double-blind, placebo-controlled study [6] [7]. The trial enrolled 122 patients with multiple myeloma, randomized to receive either **motixafortide** + G-CSF or placebo + G-CSF.

Table 1: Key Efficacy Endpoints from the GENESIS Phase 3 Trial [6] [7]

Endpoint	Motixafortide + G-CSF (n=80)	Placebo + G-CSF (n=42)	Result
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| **Primary Endpoint** (% patients collecting $\geq 6.0 \times 10^6$ CD34+ cells/kg in ≤ 2 aphereses) | 92.5% | 26.2% | **OR 53.3, p < 0.0001** | | **Secondary Endpoint** (% patients collecting $\geq 6.0 \times 10^6$ CD34+ cells/kg in 1 apheresis) | 88.8% | 9.5% | **OR 118.0, p < 0.0001** | | **Peripheral Blood CD34+ Count** (median cells/ μ L after treatment, pre-apheresis) | 116.0 | 19.0 | **p < 0.001** |

Motixafortide in combination with filgrastim demonstrated superior mobilization of CD34+ HSPCs, enabling the collection of optimal cell counts for transplant in a significantly higher proportion of patients

and in fewer apheresis sessions compared to filgrastim alone [6] [7].

Detailed Subcutaneous Injection Protocol

Required Materials and Reagents

- **Motixafortide:** 62 mg single-dose vial (lyophilized powder) [2].
- **Reconstitution Solution:** 0.45% Sodium Chloride Injection, USP. **Alternatively:** 1 mL Sterile Water for Injection, USP + 1 mL 0.9% Sodium Chloride Injection, USP [2].
- **Equipment:** Aseptic preparation materials (syringes, needles), alcohol swabs [2].

Pre-Medication Regimen (Critical)

To reduce the risk of hypersensitivity and injection site reactions, premedicate all patients **30 to 60 minutes** before each **motixafortide** dose with the following [2] [3]:

- **H1-antihistamine:** e.g., diphenhydramine (12.5 mg IV or 25-50 mg orally).
- **H2 blocker:** e.g., famotidine.
- **Leukotriene inhibitor:** e.g., montelukast.
- **Analgesic:** e.g., acetaminophen (recommended for injection site pain).

Step-by-Step Reconstitution and Administration

1. Preparation

- Remove vial from refrigeration (storage: 2-8°C) and let it reach **room temperature (20-25°C or 68-77°F)** for at least 30 minutes [2].
- Calculate the dose (**1.25 mg/kg** of actual body weight), total volume, and number of vials needed [2].

2. Reconstitution

- Using aseptic technique, reconstitute **each vial** with **2 mL of 0.45% Sodium Chloride Injection** at room temperature [2].
- **Gently swirl and invert** the vial slowly for up to 3 minutes until completely dissolved. **Do not shake** [2].

- The resulting concentration is **36.5 mg/mL**, permitting withdrawal of up to **1.7 mL (62 mg)** [2].
- Inspect the solution. It should be **clear and colorless**. Do not use if discolored, cloudy, or containing particulates [2].

3. Administration

- Withdraw the required volume into a syringe. If the total volume exceeds 2 mL, divide the dose into multiple syringes [2].
- Administer by **slow subcutaneous injection** (over approximately 2 minutes) into the abdomen (avoiding 5 cm around the navel), back/side of upper arms, or thighs [2] [8].
- Rotate injection sites. Do not inject into scar tissue or areas that are reddened, inflamed, or swollen. If multiple injections are needed, space sites at least 2 cm apart [2].
- Discard any unused portion [2].

4. Post-Administration Monitoring

- Monitor patients for **signs and symptoms of hypersensitivity reactions** for **1 hour** after administration [2] [4].
- Manage injection site reactions with post-dose analgesic and local treatments as needed [2].

Storage of Reconstituted Product

- If not used immediately, the reconstituted solution can be stored either refrigerated (2-8°C) or at room temperature (20-25°C) for **up to 24 hours**, protected from light. Discard after 24 hours [2].

Pharmacokinetic and Analytical Data

Understanding the drug's properties is key for protocol design. The following table summarizes its PK parameters and analytical method details.

Table 2: Pharmacokinetic and Physicochemical Profile of Motixafortide [2] [9] [1]

Parameter	Description / Value
Time to Peak Plasma (T_{max})	0.25 - 1.17 hours (following SC injection)
Protein Binding	Extensively bound to human plasma proteins (>99%)

Parameter	Description / Value
Apparent Volume of Distribution	27 L (central compartment)
Metabolism	Catabolized by non-specific proteases to smaller peptides and amino acids.
Half-life (Effective)	~2 hours
Primary Route of Elimination	Urine (approximately 80% of radiolabeled dose in animal studies; no parent drug detected)
Recommended Analytical Method (for PK studies)	LC-MS/MS for simultaneous estimation of motixafortide and filgrastim in plasma [9].
Chromatographic Column	C18 Waters X-Terra RP-18 (150 x 4.6 mm, 3.5 µm)
Ionization Mode	Electrospray Ionization (Positive ion mode)

Critical Warnings and Safety Protocol

- **Anaphylactic Shock and Hypersensitivity Reactions:** Occurred in 0.7% of patients in clinical trials, typically 5-30 minutes post-dose [2]. **Administration must be in a setting equipped with personnel and therapies for immediate treatment of anaphylaxis** [2] [4].
- **Injection Site Reactions:** Very common (73% of patients); symptoms include pain, erythema, pruritus, bruising, and induration. Premedication with an analgesic is recommended [2] [6].
- **Tumor Cell Mobilization:** **Motixafortide** may mobilize tumor cells from the marrow. The effect of reinfusing these cells is unknown. **The drug is not for use in patients with leukemia** [2].
- **Leukocytosis:** Increased circulating leukocytes are an expected pharmacologic effect. Monitor white blood cell counts [2].
- **Embryo-Fetal Toxicity:** May cause fetal harm. Advise women of reproductive potential to use effective contraception during and for 8 days after the final dose [2].

Key Considerations for Clinical/Research Use

- **Dosing Schedule:** Administer after filgrastim (10 mcg/kg) has been given daily for 4 days. The **motixafortide** dose is given **10-14 hours before the first apheresis** session. A second dose can be

given **10-14 hours before a third apheresis**, if needed [2] [8].

- **Dose Calculation:** Based on **actual body weight**. No dosage adjustments are provided for hepatic or renal impairment [2] [8].
- **Combination Therapy Essential:** The mobilizing effect is achieved through the synergistic action of **motixafortide** and filgrastim. The filgrastim schedule should be strictly followed [2] [6].

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